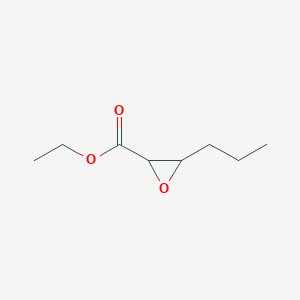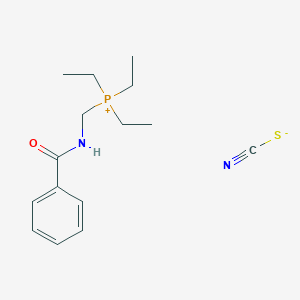
(Benzamidomethyl)(triethyl)phosphanium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzamidomethyl)(triethyl)phosphanium thiocyanate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a benzamidomethyl group, a triethylphosphanium group, and a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzamidomethyl)(triethyl)phosphanium thiocyanate typically involves the reaction of (benzamidomethyl)triethylammonium chloride with potassium thiocyanate. The reaction is carried out in an aqueous medium under alkaline conditions (pH > 9) to facilitate the anion exchange process . The reaction proceeds smoothly under mild conditions, resulting in moderate to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzamidomethyl)(triethyl)phosphanium thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphorus atom in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium iodide.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as benzamidomethyl azide, benzamidomethyl cyanide, and benzamidomethyl iodide can be formed.
Oxidation and Reduction Products: Various oxidized and reduced forms of the phosphorus atom can be obtained.
Wissenschaftliche Forschungsanwendungen
(Benzamidomethyl)(triethyl)phosphanium thiocyanate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Benzamidomethyl)(triethyl)phosphanium thiocyanate involves its ability to act as a nucleophilic reagent. The benzamidomethyl group can interact with various electrophilic centers, facilitating the formation of new chemical bonds. The triethylphosphanium group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions . The thiocyanate group can participate in nucleophilic substitution reactions, further expanding the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Benzamidomethyl)triethylammonium chloride: This compound is similar in structure but lacks the thiocyanate group.
(Benzamidomethyl)triethylammonium isothiocyanate: Similar to the target compound but with an isothiocyanate group instead of a thiocyanate group.
Uniqueness
(Benzamidomethyl)(triethyl)phosphanium thiocyanate is unique due to the presence of the triethylphosphanium group, which imparts distinct chemical properties compared to its ammonium counterparts. The thiocyanate group also adds to its versatility in chemical reactions, making it a valuable reagent in various applications .
Eigenschaften
CAS-Nummer |
61224-07-5 |
|---|---|
Molekularformel |
C15H23N2OPS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
benzamidomethyl(triethyl)phosphanium;thiocyanate |
InChI |
InChI=1S/C14H22NOP.CHNS/c1-4-17(5-2,6-3)12-15-14(16)13-10-8-7-9-11-13;2-1-3/h7-11H,4-6,12H2,1-3H3;3H |
InChI-Schlüssel |
QWQOKEZTCWVWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[P+](CC)(CC)CNC(=O)C1=CC=CC=C1.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


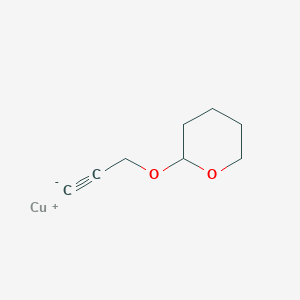
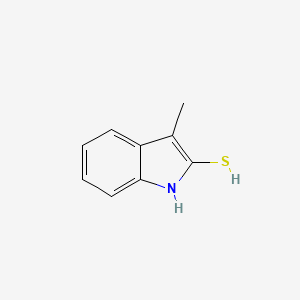
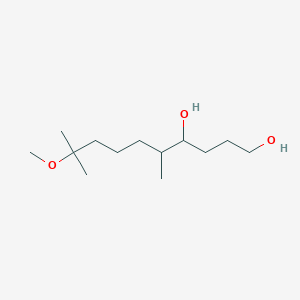

![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
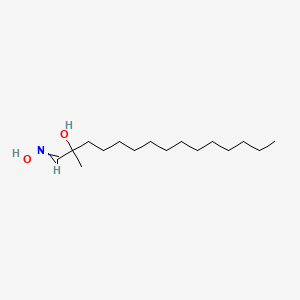
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
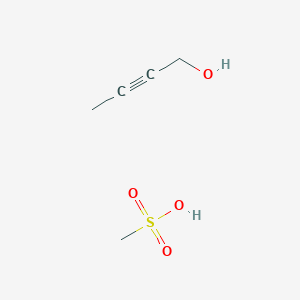
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
